molecular formula C13H12N6O2S B2416274 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole CAS No. 2097929-39-8

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole

Cat. No.: B2416274
CAS No.: 2097929-39-8
M. Wt: 316.34
InChI Key: AOVBAHDFZYWMFF-UHFFFAOYSA-N
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Description

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole is a complex organic compound that combines several unique structural motifs

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole often begins with the preparation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, which is then functionalized to introduce the azetidine ring and thiazole moiety. The process typically involves multi-step organic reactions including nucleophilic substitutions, cyclizations, and oxidations.

Industrial Production Methods: : The industrial production of this compound would likely be carried out using a stepwise approach, optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole can undergo a variety of chemical reactions due to its diverse functional groups. These include:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Hydrogenation can reduce the azetidine or thiazole rings.

  • Substitution: : Nucleophilic or electrophilic substitution can occur on the triazole or thiazole rings.

Common Reagents and Conditions

  • Oxidizing agents like m-Chloroperoxybenzoic acid (m-CPBA)

  • Reducing agents such as sodium borohydride (NaBH4)

  • Substitution reactions using reagents like sodium hydride (NaH) or alkyl halides

Major Products Formed: : The products depend on the specific reactions undertaken, but they can include substituted triazolopyrimidines, modified thiazoles, and various heterocyclic derivatives.

Scientific Research Applications

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole has promising applications in several domains:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in heterocyclic chemistry.

  • Biology: : Investigated for its potential as a bioactive molecule, including its use in enzyme inhibition and as a molecular probe.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways in diseases such as cancer and infectious diseases.

  • Industry: : Employed in the development of new materials with unique properties, such as polymers and advanced coatings.

Comparison with Similar Compounds

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole stands out due to its unique combination of structural features and reactivity. Similar compounds include:

  • [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: : These compounds share the core triazolopyrimidine structure but lack the azetidine and thiazole functionalities.

  • Azetidine derivatives: : Compounds featuring the azetidine ring but not the triazolopyrimidine or thiazole groups.

  • Thiazole derivatives: : Molecules with the thiazole ring but without the other functional groups present in this compound.

This multi-functional nature makes this compound particularly versatile and valuable in various scientific and industrial applications.

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-8-2-11(19-13(17-8)14-6-16-19)21-9-3-18(4-9)12(20)10-5-22-7-15-10/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBAHDFZYWMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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